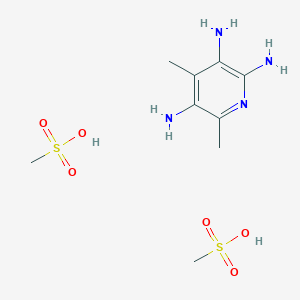
4,6-Dimethylpyridine-2,3,5-triamine;methanesulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-Dimethylpyridine-2,3,5-triamine;methanesulfonic acid is a chemical compound that combines the properties of an aromatic amine and a sulfonic acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dimethylpyridine-2,3,5-triamine involves the introduction of amino groups into the pyridine ring. This can be achieved through nitration followed by reduction or through direct amination using suitable reagents. Methanesulfonic acid can be introduced by sulfonation of the pyridine ring or by reacting the amine with methanesulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale nitration and reduction processes, followed by sulfonation. The reaction conditions are optimized to ensure high yield and purity of the final product. Common reagents used include nitric acid, hydrogen gas, and methanesulfonyl chloride.
Analyse Chemischer Reaktionen
Types of Reactions
4,6-Dimethylpyridine-2,3,5-triamine;methanesulfonic acid undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups using strong oxidizing agents.
Reduction: The nitro groups can be reduced back to amino groups using reducing agents like hydrogen gas and palladium on carbon.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Nitric acid, potassium permanganate.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Sodium hydroxide, methanesulfonyl chloride.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Various substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
4,6-Dimethylpyridine-2,3,5-triamine;methanesulfonic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4,6-Dimethylpyridine-2,3,5-triamine;methanesulfonic acid involves its interaction with molecular targets such as enzymes and receptors. The amino groups can form hydrogen bonds with biological molecules, while the methanesulfonic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Dimethylpyridine: Lacks the amino groups and methanesulfonic acid group, making it less reactive.
4-Dimethylaminopyridine: Contains a dimethylamino group instead of multiple amino groups, leading to different reactivity and applications.
Methanesulfonic acid: A simple sulfonic acid without the pyridine ring, used primarily as a strong acid in various chemical reactions.
Uniqueness
4,6-Dimethylpyridine-2,3,5-triamine;methanesulfonic acid is unique due to the presence of multiple amino groups and a methanesulfonic acid group on the pyridine ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
63086-52-2 |
|---|---|
Molekularformel |
C9H20N4O6S2 |
Molekulargewicht |
344.4 g/mol |
IUPAC-Name |
4,6-dimethylpyridine-2,3,5-triamine;methanesulfonic acid |
InChI |
InChI=1S/C7H12N4.2CH4O3S/c1-3-5(8)4(2)11-7(10)6(3)9;2*1-5(2,3)4/h8-9H2,1-2H3,(H2,10,11);2*1H3,(H,2,3,4) |
InChI-Schlüssel |
BOJBHYLMXQGYKW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=NC(=C1N)N)C)N.CS(=O)(=O)O.CS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(2-Methoxyphenoxy)methyl]-1,3-oxazol-2(3H)-one](/img/structure/B14491446.png)
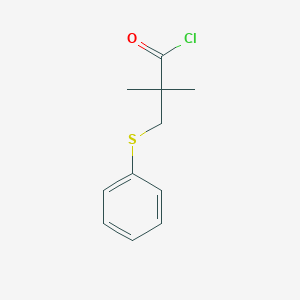

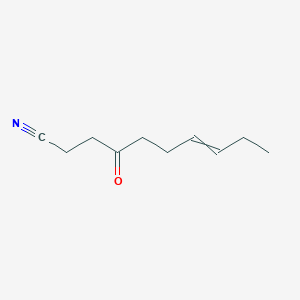
![2-[(Propan-2-yl)oxy]pyrazine](/img/structure/B14491454.png)
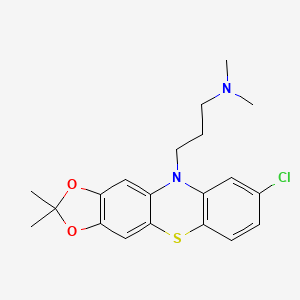

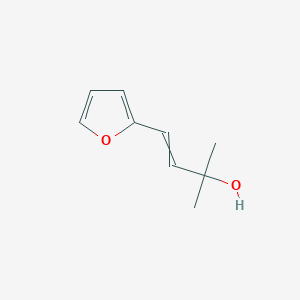

![2-[2-(2-Methylcyclopenta-1,3-dien-1-yl)ethoxy]oxane](/img/structure/B14491501.png)
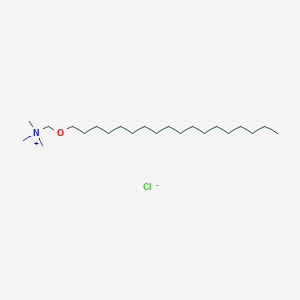
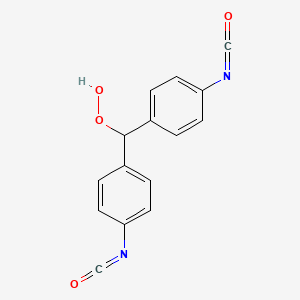

![3-Hydroxy-4-nitrobicyclo[4.2.0]octa-1,3,5-trien-7-one](/img/structure/B14491511.png)
